MAPPICINE KETONE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-7-propanoyl-11H-indolizino[1,2-b]quinolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTFEANXLNNBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971255 | |
| Record name | 8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55854-89-2 | |
| Record name | Nothapodytine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055854892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthetic Methodologies and Strategies for Mappicine Ketone
Total Synthesis Approaches to Mappicine (B1196981) Ketone
The total synthesis of Mappicine Ketone has been achieved through several distinct and elegant approaches, each offering unique solutions to the challenges posed by its pentacyclic framework. These strategies often focus on the efficient construction of the core ring system and the introduction of key functional groups.
Cascade Radical Annulation Routes for this compound Analog Libraries
A powerful strategy for the synthesis of this compound and its analogs involves a cascade radical annulation. acs.orgnih.gov This approach has been successfully employed to create libraries of related compounds for biological screening. acs.orgnih.gov An improved version of this route facilitates the semi-automated parallel synthesis of a 64-member library of Mappicine analogues and a 48-member library of this compound analogues. acs.orgnih.gov
The key steps in this synthetic sequence include:
The addition of an aldehyde to a Grignard reagent derived from a D-ring iodopyridine. nih.gov
N-propargylation of the resulting iodopyridone. nih.gov
A cascade radical annulation with an isonitrile to form the Mappicine analogue. nih.gov
Subsequent parallel oxidation of the Mappicine analogues to yield the corresponding Mappicine Ketones. nih.gov
This method's flexibility allows for the combinatorial assembly of three different building blocks in the final two steps, making it highly suitable for generating molecular diversity. acs.org The use of an iodopyridone was found to be more reactive and improved the yield of the key cascade radical reaction compared to the initially used bromopyridone. acs.org This strategy highlights the utility of late-stage cascade reactions in the efficient generation of complex natural product analogue libraries. acs.orgnih.gov
Table 1: Key Features of the Cascade Radical Annulation Route
| Feature | Description |
|---|---|
| Key Reaction | Cascade Radical Annulation |
| Building Blocks | D-ring iodopyridine, Propargylating agent, Isonitrile |
| Key Steps | Grignard addition, N-propargylation, Radical annulation, Oxidation |
| Advantages | Suitable for library synthesis, Flexible, General |
Pyridone-Based Synthetic Strategies
Pyridone intermediates have proven to be versatile platforms for the total synthesis of this compound. Several distinct strategies have been developed that leverage the reactivity of the pyridone ring system.
A formal synthesis of this compound has been reported utilizing 3,4-disubstituted pyridin-2-ones as key intermediates. nih.gov This approach involves the treatment of 3,4-dihydro-3-tosylpyridin-2-one with sodium hydride, followed by reaction with alkyl halides to generate a variety of 3,4-disubstituted pyridin-2-ones. nih.gov This methodology provides a streamlined entry into the core structure of this compound. nih.govacs.org
A modular synthesis of this compound has been developed, highlighting the use of palladium-catalyzed cross-coupling reactions. researchgate.net This approach begins with the formation of a cycloadduct, a 3-hydroxy-2(1H)-pyridone, which is then converted to its triflate. researchgate.net This triflate serves as a versatile substrate for various palladium-catalyzed reactions, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. researchgate.net A key step involves a regioselective intramolecular Heck reaction. researchgate.net This modularity is crucial for creating libraries of this compound analogs. The synthesis of (±)-ipalbidine was also achieved using this methodology. researchgate.net
Table 2: Comparison of Pyridone-Based Strategies
| Strategy | Key Intermediate | Key Reactions |
|---|---|---|
| Formal Synthesis | 3,4-Disubstituted Pyridin-2-one | Alkylation of a tosyl-dihydropyridinone |
| Michael Addition Pathway | Conjugated ester-conjugated amide | Double intramolecular Michael addition, Oxidation-decarboxylation |
| Modular Approach | 3-Hydroxy-2(1H)-pyridone triflate | Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) |
Intramolecular Michael Addition and Oxidation-Decarboxylation Pathways
Sulfur-Directed 5-exo-Selective Aryl Radical Cyclization Methodologies
An alternative approach to the total synthesis of this compound employs a sulfur-directed 5-exo-selective aryl radical cyclization onto enamides. nih.govepa.govnii.ac.jp In this method, enamides bearing two phenylthio groups at the terminus of the N-vinylic bond undergo a 5-exo cyclization when treated with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) to form 1-[bis(phenylthio)methyl]dihydroisoindoles. nih.govepa.govacs.org This regioselectivity is directed by the presence of the two phenylthio groups. nih.govepa.gov
The resulting dihydroisoindole can be partially desulfurized to a 1-mono(phenylthio)methyl derivative. epa.gov A model compound of this compound was synthesized by transforming a trifluoromethyl-substituted derivative into a sulfoxide, which then underwent a Pummerer-type rearrangement and subsequent aldol (B89426) condensation. nih.govepa.gov However, this specific route was not successful for the synthesis of this compound itself. nih.govepa.gov Instead, a photochemical cyclization of a related enamide intermediate ultimately furnished the natural product. nih.govepa.gov
Table 3: Key Reagents in Sulfur-Directed Radical Cyclization
| Reagent | Role |
|---|---|
| Enamide with Phenylthio Groups | Radical Cyclization Precursor |
| Bu₃SnH | Radical Mediator |
| AIBN | Radical Initiator |
| (CF₃CO)₂O | Pummerer Rearrangement Reagent |
| 10% NaOH | Aldol Condensation Base |
Photochemical Cyclization Techniques in this compound Synthesis
Photochemical reactions, particularly photocyclization, have been employed as a key strategy in the total synthesis of this compound. studylib.net This approach often leverages the light-induced cyclization of an enamide intermediate to construct the core structure of the target molecule.
A notable example involves the photochemical cyclization of a specific enamide to furnish this compound (MPK). epa.govnih.govacs.org In this synthesis, an initial attempt to create a model compound of MPK via an aldol condensation of an aldehyde intermediate was unsuccessful. epa.govnih.gov This led to an alternative and successful strategy centered on the photocyclization of enamide 38 . epa.govnih.govacs.org The synthesis begins with the preparation of enamides, which, upon treatment with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), undergo a 5-exo-selective aryl radical cyclization. epa.govnih.gov This process yields 1-[bis(phenylthio)methyl]dihydroisoindoles, which are then desulfurized to their mono(phenylthio)methyl counterparts. epa.govnih.gov Subsequent steps transform this intermediate into the crucial enamide 38 , which upon irradiation with a low-pressure mercury lamp, undergoes cyclization to yield this compound. studylib.netepa.govnih.gov This method highlights the utility of photochemical reactions in overcoming synthetic challenges that are not amenable to more traditional thermal or reagent-based cyclizations. epa.govnih.gov
Table 1: Key Photochemical Cyclization Step
| Precursor | Reaction Type | Conditions | Product | Reference |
|---|
Concise and Efficient Synthetic Pathways for this compound
One efficient approach utilizes a new pyridone-based strategy. nih.govacs.org This synthesis is highlighted by a double, intramolecular Michael addition within a conjugated ester-conjugated amide, followed by an oxidation-decarboxylation of the resulting piperidone to form the this compound structure. nih.govacs.org
A convergent total synthesis has also been described based on the assembly of a tricyclic amine with a pseudo acid chloride. ias.ac.in This method employs a Friedlander condensation for constructing the ABC skeleton of the molecule. ias.ac.in
Semisynthesis and Conversion from Precursors
Semisynthetic methods, primarily starting from the readily available natural alkaloid camptothecin (B557342), provide a direct and often high-yielding route to this compound. These methods involve the decarboxylation of the α-hydroxylactone E-ring of camptothecin. tandfonline.com
Conversion of Camptothecin to this compound via Chemical Reagents (e.g., Boron Trifluoride Etherate)
Several chemical reagents have been shown to effectively convert camptothecin into this compound. One of the first reported methods involved treating camptothecin with sodium azide (B81097) in hot dimethylformamide (DMF). tandfonline.comncl.res.in
A more direct and efficient method involves the use of boron trifluoride etherate (BF₃·OEt₂). ncl.res.inlookchem.com Treating camptothecin with BF₃·OEt₂ in tetrahydrofuran (B95107) (THF) at room temperature for 1.5 hours results in the formation of this compound in 65% yield. lookchem.comresearchgate.net This method has also been successfully applied to the synthesis of 9-methoxythis compound from 9-methoxycamptothecin, achieving a 66% yield. researchgate.netresearchgate.net
Another effective reagent system is silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂). tandfonline.comresearchgate.nettandfonline.com Refluxing camptothecin with this solid-supported catalyst in dry THF for 2.5 hours affords this compound in 68% yield, with 24% of the starting material being recovered. tandfonline.com This method is promoted as an attractive alternative due to its use of an inexpensive, non-hazardous catalyst and operational simplicity. tandfonline.com
Table 3: Chemical Conversion of Camptothecin to this compound
| Reagent | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Sodium Azide | DMF, 110-120°C | Not specified | Not specified | tandfonline.comncl.res.in |
| Boron Trifluoride Etherate | THF, Room Temp. | 1.5 h | 65% | ncl.res.inlookchem.comresearchgate.net |
Microwave Irradiation-Assisted Conversion Methods from Camptothecin
Microwave irradiation has emerged as a powerful tool for the rapid and highly efficient conversion of camptothecin to this compound. lookchem.comresearchgate.net This method often proceeds under solvent-free conditions, making it an environmentally benign option. researchgate.net
Irradiating solid camptothecin in a commercial microwave oven for just 7 minutes, without any solvent, results in a remarkable 96% yield of this compound. ncl.res.in This represents one of the most convenient and high-yielding procedures available. The reaction is believed to proceed through an intermediate that can be trapped in a Diels-Alder reaction if a suitable dienophile, such as maleic anhydride (B1165640), is present during the irradiation. researchgate.net When camptothecin is irradiated alone, however, this compound is the sole product. researchgate.net This microwave-assisted transformation has also been applied to the synthesis of nothapodytine A (9-methoxythis compound) from 9-methoxycamptothecin.
Diversification and Analog Generation Strategies for this compound
The development of synthetic routes amenable to combinatorial and parallel synthesis has enabled the creation of libraries of this compound analogs for research purposes. lookchem.com These strategies are vital for exploring structure-activity relationships.
Synthesis of this compound Analog Libraries for Research
To facilitate the exploration of this compound's biological properties, methods for the solution-phase synthesis of analog libraries have been developed. nih.govscielo.br One prominent strategy employs a cascade radical annulation route to prepare libraries of both mappicine and this compound analogues in a semi-automated fashion. nih.gov
This approach features several key diversity-generating steps:
The addition of various aldehydes to a Grignard reagent derived from a D-ring iodopyridine. nih.gov
N-propargylation of the resulting iodopyridone. nih.gov
A cascade radical annulation with different isonitriles to form a diverse library of mappicine analogues. nih.gov
Subsequent parallel oxidation of the mappicine analogues produces the corresponding this compound analogues. nih.gov
This flexible route was used to generate a 48-member library of this compound analogues, demonstrating its utility for creating large and diverse collections of related compounds. nih.govacs.org Other synthetic efforts have focused on creating specific analogs, such as A-ring-deleted and methylenedioxy-substituted mappicine ketones, to probe the influence of different structural features. lookchem.comacs.org
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound (Nothapodytine B) |
| Camptothecin |
| Boron Trifluoride Etherate |
| Tetrahydrofuran (THF) |
| Sodium Azide |
| Dimethylformamide (DMF) |
| 9-Methoxycamptothecin |
| 9-Methoxythis compound (Nothapodytine A) |
| Sodium Hydrogen Sulfate |
| Silica Gel |
| Tributyltin Hydride (Bu₃SnH) |
| Azobisisobutyronitrile (AIBN) |
| Maleic Anhydride |
| 2-Fluoro-4-iodo-3-methylpyridine |
Methodologies for Specific Derivatized Analogs (e.g., 7-Cyanothis compound, Methylenedioxy Analogs)
The core structure of this compound has been a template for the development of various analogs, with modifications aimed at exploring and enhancing its biological activity. Key among these are the 7-cyanomappicine ketones and methylenedioxy analogs, for which specific synthetic methodologies have been developed.
7-Cyanothis compound
A notable and convenient method for the synthesis of 7-cyanothis compound involves a microwave-assisted reaction. researchgate.netscispace.comresearchgate.net This approach has also been successfully applied to the preparation of 7-cyanocamptothecins. benthamscience.com The process offers a rapid and efficient route to these derivatives, which are valuable as synthons for creating novel analogs of camptothecin and this compound. researchgate.net
The synthesis of 7-cyanothis compound and its 9-methoxy-substituted counterpart has been achieved through this microwave-assisted methodology. researchgate.net This method stands out for its efficiency and convenience in generating these specific analogs. researchgate.netbenthamscience.com
Table 1: Synthesis of 7-Cyanothis compound Analogs
| Product | Synthetic Method | Key Features |
|---|---|---|
| 7-Cyanothis compound | Microwave-assisted reaction | Convenient and efficient method. researchgate.netscispace.combenthamscience.com |
| 7-Cyano-9-methoxy-mappicine ketone | Microwave-assisted reaction | Developed as a convenient preparation method. researchgate.net |
Methylenedioxy Analogs
The synthesis of methylenedioxy analogs of this compound has been a focus of research, particularly in the exploration of their potential antiviral properties. benthamscience.comacs.org Synthetic routes to these analogs have been developed based on established strategies for camptothecin alkaloids, such as the Friedländer condensation. lookchem.com
One documented approach involves a multi-step synthesis to produce these derivatives for antiviral evaluation. lookchem.com The research by Pendrak and co-workers specifically details the synthesis and anti-HSV activity of methylenedioxy this compound analogs. benthamscience.comacs.org These synthetic strategies, while effective, can be lengthy, sometimes requiring 12-15 steps to reach the final analog. lookchem.com
Table 2: Synthesis of Methylenedioxy this compound Analogs
| Analog Type | Synthetic Strategy | Basis of Approach | Reference |
|---|---|---|---|
| Methylenedioxy this compound Analogs | Multi-step synthesis | Friedländer condensation strategy | benthamscience.comacs.orglookchem.com |
Biosynthetic Pathways and Natural Occurrence Research of Mappicine Ketone
Isolation and Characterization from Natural Sources
Mappicine (B1196981) ketone has been identified and isolated as a minor constituent from the plant Nothapodytes foetida (formerly Mappia foetida), a member of the Icacinaceae family. tandfonline.commdpi.org This plant is also a well-known source of the potent anticancer alkaloid, camptothecin (B557342). mdpi.org The isolation of mappicine ketone from Nothapodytes foetida is typically achieved in low yields, with reports indicating an abundance of approximately 0.0001%. tandfonline.com Its structural characterization is established through spectroscopic methods and chemical transformations. researchgate.net this compound is also known by the synonym nothapodytine B. acs.org Along with this compound, its 9-methoxy derivative has also been isolated from the same plant source. mdpi.orgresearchgate.net
Proposed Biosynthetic Connections to Camptothecin and Related Alkaloids
This compound is structurally related to camptothecin, lacking the α-hydroxylactone E-ring characteristic of camptothecins, which is crucial for their antitumor activity. tandfonline.comresearchgate.net It is considered a decarboxylated E-ring analogue of camptothecin. tandfonline.commdpi.org The biosynthetic pathway of this compound is believed to be closely linked to that of camptothecin and its analogues. This compound and its 9-methoxy derivative are considered the oxidized forms of the naturally occurring alkaloids (S)-mappicine and (S)-9-methoxymappicine, respectively, which are also found in Nothapodytes foetida. mdpi.org
The structural relationship suggests that this compound could be a natural degradation product or a biosynthetic precursor to other alkaloids. The conversion of camptothecin to this compound can be achieved through various chemical methods, including thermolysis, microwave irradiation, or treatment with reagents like boron trifluoride etherate or sodium azide (B81097), further supporting a close biosynthetic relationship. tandfonline.comresearchgate.net For instance, microwave irradiation of camptothecin can yield this compound in a very high yield (96%) in a short reaction time. researchgate.net This efficient conversion highlights a plausible link in their natural formation or degradation pathways.
Chemoenzymatic Transformations and Biocatalysis Studies (e.g., Baker's Yeast Reduction of this compound to (S)-Mappicine)
The low natural abundance of this compound has spurred research into efficient synthetic and semi-synthetic methods for its production. tandfonline.com Chemoenzymatic transformations have emerged as a valuable tool in this regard, particularly for the stereoselective synthesis of related compounds. A notable example is the reduction of this compound to (S)-mappicine using baker's yeast (Saccharomyces cerevisiae). researchgate.netresearchgate.netmolaid.comncl.res.in
This biocatalytic reduction is highly efficient and produces (S)-mappicine with high optical purity. researchgate.netmolaid.com The process typically involves treating this compound with baker's yeast in a buffered solution. ncl.res.in This method is part of a broader chemoenzymatic strategy where camptothecin is first converted to this compound via methods like microwave irradiation, and the resulting ketone is then stereoselectively reduced by the yeast. researchgate.net
Further studies have demonstrated the versatility of biocatalysis in this context. For instance, racemic mappicine acetate (B1210297) can be enantioselectively hydrolyzed using baker's yeast to yield (S)-mappicine, while using a lipase (B570770) can produce (R)-mappicine. phcogrev.comresearchgate.net These chemoenzymatic approaches are not only crucial for producing valuable compounds like (S)-mappicine in larger quantities but also highlight the potential of biocatalysts in the synthesis and modification of complex alkaloids. mdpi.orgresearchgate.net
Structural Characterization and Elucidation Studies of Mappicine Ketone
Application of Single-Crystal X-ray Diffraction for Definitive Structural Assignment
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information regarding the internal lattice of crystalline compounds. rigaku.com This method allows for the unambiguous determination of molecular structures by mapping electron density to reveal the exact spatial arrangement of atoms. It yields detailed data on unit cell dimensions, bond lengths, and bond angles. rigaku.com
In the context of complex alkaloids, such as those related to camptothecin (B557342), X-ray crystallography has been indispensable for confirming their structures. nih.gov The analysis of a single, well-ordered crystal provides the absolute three-dimensional structure, which serves as the ultimate reference for all other structural data. nih.gov Although the specific crystallographic data for Mappicine (B1196981) Ketone is not detailed in foundational literature, the structural assignments of related complex heterocyclic compounds are routinely confirmed using this technique. scielo.org.mxacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mappicine Ketone Structural Analysis (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and number of different types of atoms in a molecule. oregonstate.edulookchem.com
In the analysis of this compound, ¹H NMR spectroscopy identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J). ru.nl The signals in the aromatic region confirm the presence of the quinoline (B57606) core, while other signals correspond to the protons of the ethyl, methyl, and methylene (B1212753) groups within the structure. ru.nl
¹H NMR Data for this compound ru.nl (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.36 | s | 1H | |
| 8.19 | d | 8 | 1H |
| 7.92 | d | 8 | 1H |
| 7.81 | t | 7 | 1H |
| 7.64 | t | 7 | 1H |
| 7.25 | s | 1H | |
| 5.29 | s | 2H | |
| 2.91 | q | 7 | 2H |
| 2.30 | s | 3H | |
| 1.25 | t | 7 | 3H |
¹³C NMR Data for this compound ru.nl (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
|---|
| 205.3 |
| 163.0 |
| 147.9 |
| 147.6 |
| 142.3 |
| 138.2 |
| 135.1 |
| 130.8 |
| 129.3 |
| 128.3 |
| 127.8 |
| 127.5 |
| 127.2 |
| 127.0 |
| 103.2 |
| 52.4 |
| 35.9 |
| 13.9 |
| 7.6 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight and elemental composition of a compound. bioanalysis-zone.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula with high confidence. uni-saarland.de
For this compound, HRMS analysis confirms its molecular formula by matching the experimentally measured mass-to-charge ratio (m/z) with the calculated theoretical value. ru.nl The fragmentation pattern observed in the mass spectrum gives further structural information. Ketones typically undergo characteristic fragmentation pathways, such as α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement, which can help to confirm the structure of different parts of the molecule. mtoz-biolabs.com
Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation
Circular Dichroism (CD) spectroscopy is a chiroptical technique that is exceptionally valuable for determining the absolute configuration of chiral molecules. chiralabsxl.comnih.gov The technique measures the difference in absorption of left- and right-circularly polarized light by a chiral sample. chiralabsxl.com This differential absorption produces a unique CD spectrum, characterized by positive or negative peaks known as Cotton effects, which serves as a fingerprint for a specific stereoisomer. nih.gov
The stereochemistry of this compound and related compounds can be determined using this method. nih.gov The absolute configuration is typically assigned by comparing the experimentally obtained CD spectrum with that of structurally similar compounds whose stereochemistry is already known. nih.gov For instance, the CD spectrum of 9-methoxymappicine was used to suggest its 20-(S) configuration. nih.gov This comparative approach, sometimes supported by quantum chemical calculations, is a reliable method for stereochemical assignment when other methods like X-ray crystallography are not feasible. researchgate.net
Chemical Reactivity and Derivatization Studies of Mappicine Ketone
Investigation of Reaction Mechanisms and Pathways Involving Mappicine (B1196981) Ketone
The chemical reactivity of mappicine ketone is characterized by several key transformations. One notable reaction is its formation from camptothecin (B557342). Under thermolytic conditions, at temperatures between 150–200 °C, camptothecin and its analogs undergo decarboxylation of the α-hydroxylactone E-ring to yield this compound derivatives. researchgate.net This conversion can also be achieved through microwave irradiation or by using boron trifluoride etherate, with the microwave-assisted method being particularly efficient, offering a high yield in a short reaction time. Another method involves the reaction of camptothecin with sodium azide (B81097) in hot dimethylformamide (DMF) to produce this compound. researchgate.netlookchem.com
The reactivity of the carbonyl group in this compound is a focal point for derivatization. Like other ketones, it undergoes nucleophilic addition reactions. uobasrah.edu.iqmasterorganicchemistry.com For instance, the reduction of this compound with sodium borohydride (B1222165) yields the corresponding alcohol, mappicine. researchgate.netlookchem.com The general mechanism for such reactions involves the nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com
Furthermore, various synthetic strategies have been developed to construct the core structure of this compound, shedding light on its reactive intermediates. These include approaches based on the Friedländer condensation, Sugasawa's methods, and multi-step total syntheses. lookchem.com More contemporary methods have utilized palladium-catalyzed reactions, such as intramolecular Heck reactions and Suzuki-Miyaura cross-coupling, to build the this compound framework. researchgate.net Radical cascade reactions of isonitriles have also been employed in its synthesis. researchgate.net The study of these diverse synthetic pathways provides valuable insights into the inherent reactivity of the molecule and potential sites for modification.
Formation of Specific Adducts (e.g., Diels-Alder Adducts with Maleic Anhydride (B1165640) under Microwave Irradiation)
A significant aspect of this compound's reactivity is its participation in cycloaddition reactions. Specifically, the Diels-Alder reaction of this compound with maleic anhydride under microwave irradiation has been shown to produce unprecedented adducts. This reaction highlights the ability of the quinoline (B57606) moiety in this compound to act as a diene.
The reaction, when carried out for 9 minutes under microwave irradiation, yields two primary endo-adducts. The formation of these adducts is believed to proceed through a reactive intermediate. researchgate.net Detailed spectroscopic analysis, including 1H NMR, confirmed the structures and stereochemistry of these adducts. The reaction of these adducts with acetic anhydride and pyridine (B92270) to form monoacetates further confirmed the presence of a hydroxyl group in each product.
Interestingly, the same adducts are formed when camptothecin is reacted with maleic anhydride under similar microwave conditions, a process that involves the simultaneous decarboxylation of camptothecin's E-ring to form this compound in situ. The efficiency of microwave irradiation in promoting this Diels-Alder reaction is noteworthy, offering a rapid and high-yielding route to these structurally complex molecules. ub.ro
The reaction conditions and yields for the formation of Diels-Alder adducts from this compound and maleic anhydride are summarized in the table below.
| Reactant 1 | Reactant 2 | Reaction Conditions | Product(s) | Yield |
| This compound | Maleic Anhydride | Microwave Irradiation (9 min) | Adduct 3 | 82% |
| This compound | Maleic Anhydride | Microwave Irradiation (9 min) | Adduct 4 | 15% |
| Data sourced from a 2000 study on adduct formation under microwave irradiation. |
Strategic Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Investigations
The promising antiviral activity of this compound has spurred the strategic design and synthesis of numerous derivatives to explore their structure-activity relationships (SAR). lookchem.com SAR studies are crucial for optimizing the therapeutic potential of a lead compound by identifying which parts of the molecule are essential for its biological activity and which can be modified to enhance efficacy or other properties. nih.gov
Modifications of this compound have been explored at various positions. For instance, A-ring-deleted this compound analogs have been synthesized and evaluated for their anti-HSV activity. acs.org Similarly, the synthesis of methylenedioxy this compound analogues has been undertaken to investigate their antiviral properties. researchgate.net
The general approach to SAR studies involves synthesizing a library of related compounds with systematic variations in their structure. nih.gov For camptothecin derivatives, which are structurally related to this compound, extensive SAR studies have shown that substitutions at positions 7, 9, and 10 are generally well-tolerated and can even increase anticancer activity. nih.gov This knowledge can guide the design of novel this compound derivatives.
The synthesis of these derivatives often employs convergent strategies, allowing for the efficient preparation of a variety of analogs. lookchem.com For example, a concise, convergent route to this compound itself was developed to facilitate the preparation of analogs for antiviral testing. lookchem.com This involved key steps like a halogen-dance reaction, N-alkylation, and a Heck reaction. lookchem.com Solid-phase synthesis based on multiple chemoselective palladium-catalyzed reactions has also been reported for creating a library of this compound derivatives. researchgate.net These synthetic efforts are fundamental to generating the chemical diversity needed for comprehensive SAR investigations. asianpubs.org
| Compound Class | Synthetic Strategy | Key Reactions | Purpose of Derivatization |
| A-Ring-Deleted Analogs | Not specified in detail | Not specified in detail | Anti-HSV Activity |
| Methylenedioxy Analogs | Not specified in detail | Not specified in detail | Anti-HSV Activity |
| General Analogs | Convergent Synthesis | Halogen-dance, N-alkylation, Heck reaction | Antiviral Evaluation |
| Library of Derivatives | Solid-Phase Synthesis | Pd-catalyzed reactions (Heck, Suzuki-Miyaura) | SAR Studies |
| This table summarizes various approaches to this compound derivatization for SAR studies. researchgate.netlookchem.comacs.orgresearchgate.net |
Biological Activity: Molecular and Cellular Mechanistic Investigations of Mappicine Ketone
Antiviral Activity Profiles and Target Pathogens
Mappicine (B1196981) ketone has demonstrated potent and selective antiviral activity, primarily against members of the Herpesviridae family. nih.govacs.org It is particularly effective against Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Human Cytomegalovirus (HCMV). acs.orgacs.org Research indicates that mappicine ketone is a lead antiviral compound, showing efficacy even against strains of HSV-1 and HSV-2 that have developed resistance to conventional antiviral drugs like Acyclovir. nih.govacs.orgacs.org The compound's selectivity is a key feature, as it does not appear to inhibit other DNA or RNA viruses, highlighting its specific interaction with herpesviruses. acs.org
Table 1: Antiviral Activity of this compound against Target Pathogens
| Virus | Activity | Plaque Reduction (PR50) | Notes |
|---|---|---|---|
| Herpes Simplex Virus-1 (HSV-1) | Potent inhibitor | 2.9 µM | Effective against Acyclovir-resistant strains. nih.govacs.orgacs.org |
| Herpes Simplex Virus-2 (HSV-2) | Potent inhibitor | 0.5 µM | Effective against Acyclovir-resistant strains. nih.govacs.orgacs.org |
| Human Cytomegalovirus (HCMV) | Potent inhibitor | 13.2 µM | Demonstrates selective activity. nih.govacs.orgacs.org |
Comparative Mechanistic Studies with Other Antiviral Agents
The mechanism of action of this compound is distinctly different from that of Acyclovir, a widely used anti-herpesvirus drug. acs.org Acyclovir, a nucleoside analogue, requires phosphorylation by a viral thymidine (B127349) kinase to become active and subsequently inhibits viral DNA polymerase. dermnetnz.orgnih.govpatsnap.com In contrast, this compound's efficacy against Acyclovir-resistant HSV-1 and HSV-2 strains indicates that its antiviral activity is not dependent on viral thymidine kinase. acs.org Furthermore, this compound-resistant viral mutants remain sensitive to Acyclovir, confirming that the two compounds have different molecular targets and mechanisms of action. acs.org This makes this compound a promising candidate for treating infections caused by Acyclovir-resistant herpesviruses. nih.govacs.org
Elucidation of Cellular Targets and Intracellular Molecular Pathways Modulated by this compound
While the precise molecular target of this compound has not been definitively determined, its mechanism is known to be non-nucleosidic. acs.org Investigations into its antiviral action suggest that it likely interferes with a crucial step in the viral replication cycle that is unique to herpesviruses. The potent activity against HCMV, which does not encode a thymidine kinase like HSV, further supports a mechanism independent of this enzyme. acs.org The diketone moiety within its structure is believed to be important for its antiviral effects. nih.gov The compound's ability to modulate the apoptotic pathway, as indicated by its influence on caspase-3 protein expression, suggests an interaction with host cell pathways that are exploited by the virus for its replication. nih.gov
Structural Basis and Mechanistic Implications for the Absence of Antitumor Activity, in Contrast to Camptothecin (B557342)
This compound is structurally related to camptothecin, a well-known anticancer alkaloid. clockss.org Camptothecin exerts its antitumor effects by inhibiting the nuclear enzyme topoisomerase I, which is crucial for DNA replication and repair. clockss.orgmdpi.com The key structural feature of camptothecin responsible for this activity is its α-hydroxy lactone E-ring. clockss.orgresearchgate.net
This compound, which is an E-ring decarboxylated analog of camptothecin, lacks this critical α-hydroxy lactone moiety. clockss.orgresearchgate.net Consequently, it does not possess the ability to inhibit topoisomerase I and therefore exhibits no antitumor activity. clockss.org This structural difference clearly delineates the biological activities of these two related compounds, with the intact E-ring being indispensable for the anticancer properties of camptothecin, while its absence in this compound unmasks potent antiviral capabilities. clockss.orgresearchgate.net
Computational and Theoretical Chemistry Investigations of Mappicine Ketone
Molecular Modeling and Docking Studies for Predicting Biological Interactions
Molecular modeling and docking are computational techniques central to drug discovery, used to predict how a small molecule (ligand), such as Mappicine (B1196981) Ketone, binds to a macromolecular target, typically a protein. ijpras.comderpharmachemica.com This process helps in understanding the basis of a molecule's biological activity and in designing more potent analogs. ijpras.com The general approach involves generating multiple possible conformations of the ligand and fitting them into the active site of a receptor, followed by the use of a scoring function to estimate the binding affinity for each pose. derpharmachemica.com
While specific molecular docking studies focused exclusively on Mappicine Ketone are not extensively detailed in the provided search results, research on its analogs provides insight into the methodologies used. core.ac.uk For instance, molecular modeling has been suggested for Mappicine analogs, and docking studies on related compounds have been performed to understand their interaction with biological targets. core.ac.uk Computational studies on various unsaturated ketone derivatives have successfully employed molecular docking to determine their affinity for receptors like monoamine oxidase B (MAO-B), a target for Parkinson's disease. nih.govtubitak.gov.tr These studies typically involve preparing the ligand and receptor structures, performing the docking simulation, and analyzing the resulting poses and interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov
The predictive power of these models is often validated through internal and external validation methods to ensure their robustness. tubitak.gov.tr The insights gained from such studies can guide the synthesis of new derivatives with improved pharmacokinetic characteristics and biological efficacy. nih.govtubitak.gov.tr
Table 1: Representative Steps in a Molecular Docking Study
| Step | Description | Computational Tools/Methods Used |
| 1. Target Preparation | The 3D structure of the biological target (e.g., protein, enzyme) is obtained, often from a crystallographic database. Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. | Protein Data Bank (PDB), Molecular Operating Environment (MOE) |
| 2. Ligand Preparation | A 3D model of the ligand (e.g., this compound) is built and its energy is minimized to find a low-energy conformation. | Chemistry software (e.g., ChemDraw), Force fields (e.g., MMFF) |
| 3. Docking Simulation | The ligand is placed into the defined binding site of the target. Algorithms explore various orientations and conformations of the ligand to find the best fit. | Docking software (e.g., AutoDock, GOLD, MOE-Dock) |
| 4. Scoring and Analysis | A scoring function is used to rank the different poses based on predicted binding affinity. The best-scoring poses are analyzed to understand key interactions (e.g., hydrogen bonds, van der Waals forces) with the receptor's amino acid residues. | Scoring functions, Visualization software (e.g., PyMOL, Discovery Studio) |
| 5. Post-Docking Analysis | Advanced techniques like Molecular Dynamics (MD) simulations can be used to evaluate the stability of the ligand-receptor complex over time. nih.gov | MD simulation software (e.g., GROMACS, AMBER) |
Computational Analysis of Reaction Mechanisms and Selectivity in this compound Synthesis
Computational chemistry is an indispensable tool for elucidating the mechanisms of complex organic reactions and understanding the origins of selectivity (chemo-, regio-, and stereo-selectivity). nih.gov By calculating the energies of reactants, transition states, and products, chemists can map out the entire potential energy surface of a reaction, providing a detailed picture of the reaction pathway. sci-hub.se
In the context of this compound, computational studies have been utilized to establish the structure and stereochemistry of its derivatives. researchgate.net For example, when this compound reacts with maleic anhydride (B1165640), the resulting adducts were characterized using a combination of spectroscopic analysis and computational studies. researchgate.net
The synthesis of this compound often involves complex reaction cascades. researchgate.netnih.gov One synthetic route involves a sulfur-directed 5-exo-selective aryl radical cyclization. nih.gov The selectivity of this cyclization (5-exo vs. 6-endo) was explained by the presence of two phenylthio groups on the enamide precursor; enamides lacking these groups underwent the 6-endo cyclization instead. nih.gov Such selectivity is a prime candidate for computational investigation to compare the activation barriers of the competing pathways.
Another approach to synthesizing analogs of Mappicine and this compound involves a palladium-promoted cascade reaction of isonitriles. acs.org Computational studies on similar transition-metal-catalyzed reactions have been crucial in distinguishing between different possible mechanisms (e.g., radical vs. organopalladium intermediates) and explaining observed regio- and stereoselectivities. nih.govacs.org For example, Density Functional Theory (DFT) calculations are commonly used to model the geometries and energies of intermediates and transition states in catalytic cycles. osti.gov
Table 2: Key Applications of Computational Chemistry in Synthesis
| Application | Description | Relevance to this compound Synthesis |
| Mechanism Elucidation | Differentiating between proposed reaction pathways (e.g., radical, polar, pericyclic) by comparing the energy profiles of each. sci-hub.se | Determining the precise mechanism of cascade reactions used in total synthesis. researchgate.netacs.org |
| Selectivity Prediction | Calculating the activation energies for different regio- or stereoisomeric transition states to predict the major product. nih.gov | Explaining the observed 5-exo selectivity in radical cyclization approaches. nih.gov |
| Intermediate Trapping | Identifying and characterizing the structure and stability of transient intermediates that are difficult to isolate experimentally. sci-hub.se | Modeling potential intermediates in palladium-catalyzed syntheses. acs.org |
| Catalyst Design | Understanding how the structure of a catalyst influences reactivity and selectivity, aiding in the rational design of new, more efficient catalysts. nih.gov | Optimizing palladium catalysts for the synthesis of the Mappicine core structure. acs.org |
Conformational Analysis and Energetic Profiles of this compound and Its Analogs
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, and their relative energies. drugdesign.orgic.ac.uk This analysis is fundamental to understanding a molecule's physical properties and biological activity, as the lowest energy conformation (global minimum) is often the most populated and biologically relevant one. drugdesign.org
The conformational landscape of a molecule is described by its potential energy surface, which maps energy as a function of its geometric degrees of freedom, such as torsion angles. drugdesign.org Key features of this surface are local energy minima (stable conformers) and the energy barriers (transition states) that separate them. drugdesign.org For ketones, conformational preferences are influenced by factors like steric hindrance and stereoelectronic effects involving the carbonyl group. ic.ac.uksolubilityofthings.com
While detailed energetic profiles for this compound itself were not found in the search results, studies on its analogs have been conducted. googleapis.com The conformational analysis of a complex, fused-ring system like this compound would involve exploring the puckering of its rings and the orientation of substituents. Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are used to perform these analyses. iupac.org Typically, a systematic or random (e.g., Monte Carlo) search is performed using a faster method like MM to generate a wide range of conformations. wavefun.com The low-energy conformers found are then often subjected to higher-level QM calculations for more accurate energy rankings. wavefun.com
Table 3: Common Methods in Conformational Analysis
| Method | Principle | Strengths | Limitations |
| Systematic Search | Rotates each specified bond by a defined increment (e.g., 120°) to generate all possible staggered conformations. wavefun.com | Exhaustive for simple molecules; guarantees finding the global minimum if the grid is fine enough. wavefun.com | Becomes computationally prohibitive for molecules with many rotatable bonds ("combinatorial explosion"). wavefun.com |
| Monte Carlo Search | Randomly changes torsion angles and other geometric parameters, accepting new conformations based on an energy criterion (e.g., Metropolis algorithm). wavefun.com | More efficient for large, flexible molecules; good at finding low-energy minima. wavefun.com | Does not guarantee that the global minimum will be found. wavefun.com |
| Molecular Dynamics (MD) | Simulates the motion of atoms over time by solving Newton's equations of motion, allowing the molecule to naturally explore different conformations. iupac.org | Provides dynamic information; can cross energy barriers and find relevant conformations. | Computationally intensive; results can depend on the length of the simulation. |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to calculate the energy of a given conformation with high accuracy. iupac.org | Provides the most accurate energies and electronic properties. wavefun.com | Too computationally expensive for initial conformational searching of large molecules; typically used to refine energies of minima found by other methods. wavefun.com |
Advanced Analytical Techniques for Mappicine Ketone Characterization and Quantification in Research Contexts
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Research Sample Analysis
High-Performance Liquid Chromatography (HPLC) and its more recent evolution, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation, identification, and quantification of Mappicine (B1196981) Ketone in research samples. googleapis.com These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. UPLC systems utilize smaller stationary phase particles (typically under 2 µm) and higher pressures than traditional HPLC, resulting in significantly faster analysis times, improved resolution, and increased sensitivity.
In the context of Mappicine Ketone analysis, these techniques are invaluable for assessing the purity of synthetic batches and for quantifying the compound in complex biological matrices. researchgate.net For carbonyl compounds, which includes this compound, reversed-phase HPLC is commonly employed, often using a C18 column. thermofisher.cn The separation of aldehydes and ketones can be challenging, but modern columns and optimized mobile phase gradients, often consisting of acetonitrile (B52724) and water, can achieve excellent resolution. thermofisher.cn The use of UPLC can reduce analysis times by as much as 75% compared to conventional HPLC, dramatically increasing laboratory throughput. For instance, a 40-minute HPLC run can often be condensed to a 10-minute UPLC analysis without sacrificing chromatographic quality.
Tandem Mass Spectrometry (MS/MS) for Sensitive Detection and Quantification
Tandem Mass Spectrometry (MS/MS), frequently coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the quantification of this compound, even at trace levels in intricate biological samples. This technique involves two stages of mass analysis. In the first stage, the parent or precursor ion corresponding to the mass of the target molecule (e.g., protonated this compound) is selected. This ion is then fragmented, and in the second stage, a specific fragment or product ion is detected. This process, known as multiple-reaction monitoring (MRM), creates a highly specific and sensitive signal for the target analyte, minimizing interferences from other compounds in the matrix. nih.govnih.gov
The power of tandem MS is its ability to discriminate between structural isomers, which can be a significant challenge in metabolomics research. nih.gov This capability is crucial for ensuring that the detected signal corresponds unequivocally to this compound and not to a related but different compound. Research on other ketone bodies has demonstrated the development of robust UPLC-MS/MS methods for their quantification in biological fluids, a methodology directly applicable to this compound studies. nih.gov Such methods are characterized by their simplicity, efficiency, and scalability, making them ideal for supporting both basic and clinical research. nih.gov Recent studies have successfully developed and validated LC-MS/MS methods for the simultaneous analysis of multiple ketone bodies and related metabolites in human plasma, further highlighting the technique's suitability for complex metabolic investigations. nih.govnih.gov
Derivatization Strategies for Enhanced Detection of Carbonyl Compounds in Complex Research Matrices
The direct analysis of carbonyl compounds like this compound by LC-MS can be hampered by their potential instability and poor ionization efficiency. acs.org To overcome these challenges, chemical derivatization is a widely used strategy. This process involves reacting the carbonyl functional group with a specific reagent to form a new, more easily detectable derivative. mdpi.comresearchgate.net An ideal derivatization reagent enhances MS sensitivity by incorporating a functional group that is readily ionized, improves chromatographic performance, and increases the stability of the analyte. acs.orgmdpi.com
The fundamental reaction for most carbonyl derivatization reagents is the nucleophilic addition of a primary amine to the carbonyl group, forming an imine or a similar stable product. mdpi.com This strategy has been successfully applied to the comprehensive profiling of carbonyl metabolites in a wide array of biological samples, which is essential for understanding their physiological and pathological roles. acs.org
p-Toluenesulfonylhydrazine (TSH), also known as tosylhydrazide, is an organic reagent that reacts with ketones and aldehydes to form corresponding tosylhydrazones. wikipedia.org The chemical formula for TSH is CH₃C₆H₄SO₂NHNH₂. wikipedia.org This reaction involves the condensation of the hydrazine (B178648) moiety of TSH with the carbonyl group of this compound, eliminating a molecule of water to form a stable derivative. wikipedia.org
This derivatization serves multiple analytical purposes. The resulting tosylhydrazone has a significantly different polarity and a higher molecular weight than the parent ketone, which can improve its chromatographic behavior. Furthermore, the tosyl group can influence the fragmentation pattern in MS/MS analysis, potentially providing more specific and sensitive transitions for quantification. TSH is a well-characterized white solid, soluble in many organic solvents, and is used widely in organic synthesis, underscoring its reliability as a chemical reagent. wikipedia.orgnih.gov
Beyond TSH, a variety of other reagents are employed to derivatize carbonyl compounds for enhanced analysis. The choice of reagent depends on the analytical platform (e.g., HPLC-UV, LC-MS) and the specific requirements of the study. mdpi.com
One of the most common reagents is 2,4-Dinitrophenylhydrazine (DNPH). mdpi.comyorku.ca It reacts with carbonyls to form 2,4-dinitrophenylhydrazones, which are stable and possess a strong chromophore. thermofisher.cn This property makes them highly suitable for detection by HPLC with a UV detector, typically at a wavelength of 360 nm. thermofisher.cn Other reagents are designed specifically to enhance mass spectrometric detection by introducing a permanently charged or easily ionizable group. acs.org
Below is a table summarizing common derivatization reagents for carbonyl groups.
| Reagent Name | Abbreviation | Functional Group Reacted | Analytical Advantage |
| 2,4-Dinitrophenylhydrazine | DNPH | Aldehyde, Ketone | Forms stable hydrazone with strong UV chromophore for HPLC-UV detection. thermofisher.cnmdpi.com |
| p-Toluenesulfonylhydrazine | TSH | Aldehyde, Ketone | Forms stable tosylhydrazone, altering chromatographic properties for LC-MS. wikipedia.org |
| Girard's Reagents (T and P) | GirT, GirP | Aldehyde, Ketone | Introduces a quaternary ammonium (B1175870) group (permanent positive charge) for enhanced ESI-MS sensitivity and selective enrichment. acs.orgalfa-chemistry.com |
| O-(Pentafluorobenzyl)hydroxylamine | PFBHA | Aldehyde, Ketone | Forms an oxime suitable for GC with electron capture detection (ECD) or negative-ion chemical ionization MS. mdpi.com |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | 4-APEBA | Aldehyde, Ketone | On-tissue derivatization reagent for MALDI-MSI that adds a permanent charge and a bromine tag for isotope pattern confirmation. nih.govnih.gov |
| Alkoxyamines | - | Aldehyde, Ketone | Reacts with carbonyls to form stable oximes, improving ionization efficiency for LC-MS analysis. acs.org |
p-Toluenesulfonylhydrazine (TSH) Derivatization
Mass Spectrometry Imaging (MSI) for Spatial Distribution Research of Carbonyl-Containing Metabolites
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly within a sample, such as a tissue section or a microbial colony, without the need for extraction and homogenization. nih.govmdpi.com This provides critical information on the localization of metabolites, offering insights into metabolic processes at a cellular or regional level. nih.gov However, the direct MSI analysis of many carbonyl-containing metabolites, including aldehydes and ketones, is challenging due to their poor ionization efficiency in common MSI modes like Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov
To overcome this limitation, on-tissue chemical derivatization (OTCD) strategies have been developed. nih.gov In this approach, a derivatization reagent is applied directly to the surface of the sample prior to MSI analysis. A recently developed reagent, 4-APEBA, has been shown to enable highly sensitive and multiplexed imaging of hundreds of carbonyl-containing metabolites. nih.govnih.gov This reagent reacts with ketone and aldehyde groups, attaching a permanently charged moiety that dramatically enhances their detection by MALDI-MSI. nih.gov This method has successfully mapped the distribution of various carbonyl compounds in microbial co-cultures, revealing spatial patterns that suggest specific intercellular metabolic processes. nih.govscispace.combiorxiv.org The application of such MSI techniques could provide unprecedented insights into the localization of this compound within a biological system.
Advanced Spectroscopic Methods in Quantitative and Qualitative Research (e.g., Fourier Transform Infrared (FTIR), Near-Infrared (NIR), UV-Vis for reaction monitoring and purity assessment in research settings)
Spectroscopic methods provide rapid and often non-destructive analysis, making them highly suitable for monitoring the progress of chemical reactions and assessing the purity of the final compound in a research setting.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for the qualitative analysis of this compound. It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. The most prominent feature in the FTIR spectrum of this compound would be the strong absorption band from the carbonyl (C=O) group stretch. For aliphatic ketones, this peak typically appears around 1715 cm⁻¹. researchgate.netorgchemboulder.com Conjugation can shift this band to lower wavenumbers. orgchemboulder.com Researchers can use FTIR to confirm the presence of the ketone group in a synthesized product or to monitor its disappearance or formation during a chemical transformation. asianpubs.org
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures overtones and combination bands of fundamental molecular vibrations, particularly from C-H, O-H, and N-H bonds. mdpi.com While NIR spectra are more complex and less specific than mid-infrared (FTIR) spectra, they offer key advantages, including the ability to analyze samples directly with little to no preparation. mdpi.comiris-eng.com NIR has been successfully used as a tool to quantify ketones in complex biological matrices like urine and to determine the purity of recovered solvents. nih.govmetrohm.com In a research context, NIR could be integrated into a reaction vessel as a Process Analytical Technology (PAT) tool for real-time monitoring of the synthesis of this compound or for rapid, non-destructive purity checks of the final product. iris-eng.com
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. While this compound itself has a chromophore that absorbs UV light, its most powerful application in quantification often comes after derivatization. As mentioned previously (Section 8.3.2), derivatizing this compound with a reagent like DNPH produces a hydrazone derivative that absorbs strongly in the visible range (around 360 nm). thermofisher.cn This allows for highly sensitive quantification when coupled with HPLC, as the detector can be set to a wavelength where few other compounds absorb, thus ensuring a selective and robust measurement. researchgate.net
| Spectroscopic Method | Typical Application for this compound | Key Information Provided |
| FTIR | Qualitative identification, reaction monitoring | Confirms presence of the ketone C=O functional group (peak ~1715 cm⁻¹). orgchemboulder.com |
| NIR | Quantitative analysis, purity assessment, process monitoring | Rapid, non-destructive quantification in solid or liquid form; suitable for in-line reaction monitoring. iris-eng.comnih.gov |
| UV-Vis | Quantification (especially after derivatization) | Measures concentration, often used as a detector for HPLC after derivatization with agents like DNPH. thermofisher.cnresearchgate.net |
Future Research Directions and Academic Significance of Mappicine Ketone
Exploration of Novel and Sustainable Synthetic Methodologies for Mappicine (B1196981) Ketone and Its Scaffolds
The total synthesis of mappicine ketone has been an area of active investigation, driven by the low natural abundance of the compound and the desire to create analogues. acs.org Early synthetic routes were often lengthy and inefficient. lookchem.com However, recent years have seen the development of more concise and efficient total syntheses. acs.orglookchem.com
A significant advancement has been the utilization of a novel pyridone approach, which involves a double, intramolecular Michael addition followed by an oxidation-decarboxylation sequence. acs.orgacs.org This method has proven to be highly effective in constructing the core structure of this compound. acs.org Other innovative strategies include the use of a Johnson orthoester rearrangement to assemble a key pyridone precursor and the implementation of a Heck reaction for a crucial cyclization step. lookchem.comresearchgate.net Researchers have also explored sulfur-directed 5-exo-selective aryl radical cyclization and photochemical cyclization of enamides as key steps in the synthesis. epa.gov
Furthermore, microwave-assisted methods have been developed for the conversion of camptothecin (B557342) to this compound, offering a rapid and high-yielding alternative to traditional thermal methods. researchgate.netbenthamscience.comresearchgate.net These advancements not only make this compound more accessible for biological studies but also provide versatile platforms for the synthesis of a wide array of analogues. lookchem.com The development of solid-phase synthesis techniques further expands the potential for creating libraries of this compound derivatives for high-throughput screening. researchgate.net
Future research in this area will likely focus on developing even more atom-economical and environmentally benign synthetic methodologies. The principles of green chemistry, such as the use of catalytic reagents and minimizing waste, will be at the forefront of these efforts. The exploration of biocatalytic and chemoenzymatic approaches, which can offer high selectivity and milder reaction conditions, also holds significant promise. benthamscience.com
Design and Evaluation of Advanced this compound Analogs with Tuned Biological Profiles for Chemical Biology Probes
The structural framework of this compound provides a versatile scaffold for the design and synthesis of novel analogues with tailored biological activities. benthamscience.com The ability to modify various positions on the this compound core allows for the fine-tuning of its properties, making it an excellent candidate for the development of chemical biology probes. researchgate.net These probes are instrumental in dissecting complex biological processes. hkbu.edu.hkharvard.edu
Researchers have already synthesized and evaluated a range of this compound analogues, including those with modifications on the A-ring and at the 7-position. benthamscience.comacs.org For instance, the synthesis of methylenedioxy this compound analogues has been reported, demonstrating the feasibility of structural diversification. benthamscience.com The creation of libraries of mappicine and this compound analogues through cascade radical annulation has further expanded the chemical space available for biological screening. nih.govresearchgate.netresearchgate.net
Future efforts will likely concentrate on the rational design of analogues based on a deeper understanding of their structure-activity relationships. Computational modeling and structure-based design will play a crucial role in predicting the biological targets of these analogues and optimizing their binding affinities and selectivities. numberanalytics.comdiva-portal.org The goal is to develop advanced probes that can be used to selectively target and modulate the function of specific proteins or pathways, thereby providing valuable insights into cellular mechanisms. mpg.de
Deeper Understanding of Molecular Recognition and Mechanistic Interactions at Sub-Cellular and Molecular Levels
A fundamental aspect of understanding the biological activity of this compound lies in elucidating its molecular recognition patterns and mechanistic interactions within a cellular context. carellgroup.denih.gov While its antiviral properties are established, the precise molecular targets and the downstream signaling pathways it modulates are not fully characterized. acs.orgnih.gov
Future research will aim to identify the specific proteins or other biomolecules that this compound interacts with. carellgroup.de Techniques such as affinity chromatography, mass spectrometry-based proteomics, and photo-crosslinking will be invaluable in pulling down and identifying its binding partners. Once identified, the interactions can be characterized in detail using biophysical methods like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance. carellgroup.de
At the sub-cellular level, fluorescently labeled this compound analogues can be used to visualize its localization within cells, providing clues about its site of action. mpg.de Understanding how this compound is transported into cells and how it navigates the cellular environment is also a critical area of investigation. h-brs.denih.gov These studies will not only shed light on the mechanism of action of this compound but also provide a blueprint for the design of more potent and selective analogues.
Applications of this compound as Chemical Probes in Fundamental Biological System Research
The unique biological profile of this compound makes it a valuable tool for probing fundamental biological systems. hkbu.edu.hkharvard.edu Its established antiviral activity against herpes viruses and human cytomegalovirus suggests that it interferes with key processes in the viral life cycle. acs.orgnih.gov By using this compound as a chemical probe, researchers can dissect the molecular machinery of viral replication and identify potential new targets for antiviral therapies.
Beyond virology, the broader biological effects of this compound and its analogues remain largely unexplored. These compounds could potentially modulate other cellular processes, and their application as chemical probes could uncover novel biological pathways. mpg.de For instance, if an analogue is found to inhibit a specific enzyme, it can be used to study the role of that enzyme in various cellular functions.
The development of "smart" probes based on the this compound scaffold, which might, for example, become fluorescent upon binding to their target, would be a significant advancement. mpg.de Such probes would allow for real-time monitoring of biological events within living cells, providing dynamic information that is often lost with traditional biochemical assays.
Contribution to Natural Product Chemistry and Biosynthetic Engineering
This compound belongs to the camptothecin family of alkaloids, which are known for their complex structures and significant biological activities. ijpsonline.com The study of this compound contributes to the broader field of natural product chemistry by providing insights into the structural diversity and biosynthetic pathways of these important compounds. ijpsonline.com
Understanding the biosynthesis of this compound in its natural source, Nothapodytes foetida, is an important research goal. ijpsonline.com Elucidating the enzymatic steps involved in its formation from precursors like camptothecin could enable the use of biosynthetic engineering to increase its production. ijpsonline.com This could involve overexpressing key enzymes in the plant or transferring the entire biosynthetic pathway into a microbial host for fermentation-based production.
Such biosynthetic engineering efforts could provide a more sustainable and cost-effective source of this compound and its precursors, facilitating further research and potential therapeutic development. ijpsonline.com Moreover, the knowledge gained from studying the biosynthesis of this compound could be applied to the production of other valuable natural products.
Interdisciplinary Research Opportunities in Chemical Biology, Computational Drug Design, and Organic Synthesis
The study of this compound is inherently interdisciplinary, offering numerous opportunities for collaboration between researchers in chemical biology, computational drug design, and organic synthesis. researchgate.netnih.gov
| Research Area | Contribution to this compound Studies |
| Organic Synthesis | Develops efficient and versatile methods to produce this compound and its analogues. acs.orglookchem.comepa.gov |
| Computational Drug Design | Utilizes computer modeling to predict the biological targets of this compound, understand its binding interactions, and guide the design of new analogues with improved properties. diva-portal.orgresearchgate.netnih.gov |
| Chemical Biology | Employs this compound and its derivatives as chemical tools to investigate and manipulate biological systems, uncovering new biological insights. hkbu.edu.hkharvard.edumpg.de |
This synergistic relationship creates a powerful research pipeline. Organic chemists can synthesize novel this compound analogues based on predictions from computational models. acs.org These analogues can then be used by chemical biologists to probe biological systems, and the results of these studies can, in turn, inform the next round of computational design and chemical synthesis. nih.gov This iterative process of design, synthesis, and biological evaluation is a hallmark of modern drug discovery and chemical biology research. researchgate.net The challenges and opportunities presented by this compound will continue to foster these crucial interdisciplinary collaborations, driving innovation in both fundamental science and therapeutic development.
Q & A
Q. Table 1: Key Steps in Experimental Design
| Step | Description | Evidence-Based Rationale |
|---|---|---|
| 1. Variable Selection | Identify critical physicochemical parameters (e.g., melting point, spectral profiles). | Aligns with reproducibility guidelines in organic chemistry research . |
| 2. Analytical Validation | Use ≥2 complementary techniques (e.g., FTIR + mass spectrometry). | Reduces measurement bias and confirms compound identity . |
| 3. Replication | Conduct triplicate trials under identical conditions. | Mitigates random error and strengthens statistical power . |
Basic Research Question: What systematic approach should be used to conduct a literature review on this compound?
Methodological Answer:
Adopt a systematic review framework:
Define Scope : Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to frame questions .
Database Selection : Search PubMed, SciFinder, and Web of Science using Boolean terms (e.g., “this compound” AND “synthesis” OR “pharmacokinetics”).
Grey Literature : Include preprints (e.g., arXiv), patents, and conference proceedings for unpublished data .
Critical Appraisal : Assess study quality using tools like GRADE for bias evaluation .
Advanced Research Question: How can contradictory findings in this compound’s bioactivity data be resolved?
Methodological Answer:
Contradictions often arise from methodological heterogeneity. Address this via:
- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .
- Sensitivity Analysis : Test if excluding outliers or low-quality studies (e.g., those lacking blinding) alters conclusions .
- Replication Studies : Recreate disputed experiments with enhanced controls (e.g., standardized cell lines for in vitro assays) .
- Mechanistic Probes : Use isotopic labeling or knock-out models to isolate pathways affected by this compound .
Advanced Research Question: What mixed-methods approaches are suitable for studying this compound’s mechanism of action?
Methodological Answer:
Combine quantitative and qualitative designs:
- Quantitative : Measure dose-response curves (IC50 values) in target cells using high-throughput screening.
- Qualitative : Conduct semi-structured interviews with domain experts to contextualize unexpected results (e.g., off-target effects).
- Integration : Use triangulation to cross-validate findings. For example, statistical outliers in assay data could be explained by qualitative insights into experimental artifacts .
Q. Table 2: Mixed-Methods Framework
Basic Research Question: How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Protocol Standardization : Publish step-by-step synthesis routes, including reaction times, solvent grades, and purification methods (e.g., column chromatography gradients) .
- Data Sharing : Deposit raw spectra, chromatograms, and crystallography files in repositories like Zenodo .
- Collaborative Validation : Partner with independent labs to replicate synthesis and characterize outputs using agreed-upon metrics .
Advanced Research Question: What statistical methods are recommended for analyzing this compound’s multi-omics data?
Methodological Answer:
- Multivariate Analysis : Apply PCA or PLS-DA to reduce dimensionality in transcriptomic/proteomic datasets.
- Machine Learning : Train Random Forest models to identify biomarkers predictive of this compound’s efficacy.
- Pathway Enrichment : Use tools like DAVID or MetaboAnalyst to map omics data to biological pathways, adjusting for false discovery rates (e.g., Benjamini-Hochberg correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
